2-(Benzo[d]oxazol-2-ylthio)propanamide
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Overview
Description
2-(Benzo[d]oxazol-2-ylthio)propanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)propanamide typically involves the reaction of benzo[d]oxazole-2-thiol with a suitable propanamide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Benzo[d]oxazol-2-ylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound can also interact with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features.
Benzothiazole: Another heterocyclic compound with sulfur and nitrogen atoms.
Benzimidazole: Contains nitrogen atoms in the ring structure.
Uniqueness
2-(Benzo[d]oxazol-2-ylthio)propanamide is unique due to the presence of both benzoxazole and thioamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
66206-64-2 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)propanamide |
InChI |
InChI=1S/C10H10N2O2S/c1-6(9(11)13)15-10-12-7-4-2-3-5-8(7)14-10/h2-6H,1H3,(H2,11,13) |
InChI Key |
ZVMAFKZEQDKSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)SC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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